3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo-
Description
Its structure (Figure 1) includes a bicyclic benzothiazole core, which is functionalized to modulate physicochemical and biological properties. Crystallographic data (e.g., orthorhombic packing, unit cell parameters) confirm its planar benzothiazole ring and non-covalent interactions stabilizing the molecule .
Properties
CAS No. |
648410-50-8 |
|---|---|
Molecular Formula |
C16H10ClNO4S |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10ClNO4S/c17-11-4-2-1-3-10(11)15(21)9-5-6-12-13(7-9)23-16(22)18(12)8-14(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
SSXVENAQWPIIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of catalysts such as trifluoroacetic acid or acetic acid to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit promising antimicrobial properties. A study focusing on derivatives of 3-(2-benzoxazol-5-yl)alanine revealed their selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The structure–activity relationship established in this research can guide the modification of 3(2H)-benzothiazoleacetic acid derivatives to enhance their biological efficacy.
Anticancer Potential
Benzothiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Compounds featuring the benzothiazole structure have shown activity against breast, lung, liver, and prostate cancer cells . In particular, certain modifications to the benzothiazole ring can lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells.
UV Absorption Properties
Compounds like 3(2H)-benzothiazoleacetic acid are also explored for their UV absorption capabilities. Benzothiazole derivatives are utilized as UV filters in personal care products due to their ability to absorb harmful UV radiation effectively. This application is crucial for developing photostable formulations that protect skin from UV damage .
Data Tables
Case Studies
-
Antimicrobial Screening :
A comprehensive study evaluated the antimicrobial activity of several benzothiazole derivatives. The results indicated that while some compounds exhibited high selectivity towards Gram-positive bacteria, others showed significant antifungal activity against yeast strains. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents. -
Cytotoxicity Evaluation :
Another investigation focused on the cytotoxic effects of modified benzothiazole compounds on human cancer cell lines. The findings suggested that certain structural modifications could enhance the selectivity of these compounds towards cancer cells, making them viable candidates for further therapeutic development.
Mechanism of Action
The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Position and Type :
- The target compound’s 6-(2-chlorobenzoyl) group distinguishes it from Benazolin (4-Cl), altering electronic and steric profiles. The 2-chlorobenzoyl group may enhance π-π stacking and hydrophobic interactions in biological targets compared to smaller chloro substituents .
- Ethyl 5-chloro-2-oxo-3(2H)-benzothiazoleacetate (5-Cl substitution) demonstrates how halogen position affects reactivity; 5-Cl may reduce steric hindrance compared to 6-substituted analogs .
Functional Groups: Carboxylic Acid vs. Ester Derivatives: Benazolin’s free acetic acid group (pKa ~3.5) confers water solubility, whereas ester derivatives (e.g., Benazolin-ethyl) improve membrane permeability for herbicidal uptake .
Biological Activity: Benazolin is a known herbicide targeting auxin receptors in weeds .
Physical Properties :
- Benazolin has a melting point of 193°C , while ester derivatives (e.g., Benazolin-ethyl) exhibit lower melting points due to reduced hydrogen bonding. The target compound’s melting point is unreported but likely higher than esters due to its polar carboxylic acid group.
Biological Activity
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the various biological activities associated with this compound, including its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 241.69 g/mol. It features a benzothiazole ring system, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit varying degrees of antibacterial and antifungal properties. In particular, studies have shown that compounds related to benzothiazole can selectively inhibit Gram-positive bacteria such as Bacillus subtilis while showing limited activity against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| 3(2H)-Benzothiazoleacetic acid | Bacillus subtilis | Antibacterial | 32 |
| 3(2H)-Benzothiazoleacetic acid | Candida albicans | Antifungal | 64 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure-activity relationship suggests that modifications in the benzothiazole moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Table 2: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3(2H)-Benzothiazoleacetic acid | MCF-7 | 15 |
| 3(2H)-Benzothiazoleacetic acid | A549 | 20 |
| 3(2H)-Benzothiazoleacetic acid | PC3 | 18 |
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives to evaluate their antimicrobial efficacy against different bacterial strains. The results indicated that some derivatives exhibited potent activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 16 to 64 μg/mL . This study highlights the potential for developing new antibiotics based on the benzothiazole scaffold.
Study on Anticancer Properties
Another significant study investigated the anticancer properties of benzothiazole derivatives against multiple cancer cell lines. The findings suggested that certain modifications in the structure led to enhanced cytotoxicity against breast and lung cancer cells while demonstrating lower toxicity towards normal human cells . This indicates a promising therapeutic window for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
